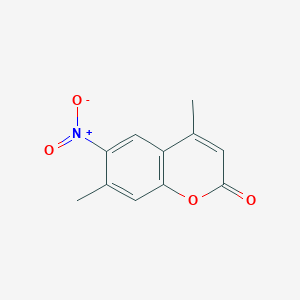![molecular formula C18H25NO4 B5669943 ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate](/img/structure/B5669943.png)
ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate is a complex organic compound that features a cyclohexyl group, a hydroxybenzyl moiety, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with 4-hydroxybenzyl chloride to form the intermediate. This intermediate is subsequently reacted with ethyl 3-oxopropanoate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or urea derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-{[1-(4-methoxybenzyl)cyclohexyl]amino}-3-oxopropanoate: Similar structure but with a methoxy group instead of a hydroxy group, leading to different reactivity and biological activity.
Ethyl 3-{[1-(4-hydroxyphenyl)cyclohexyl]amino}-3-oxopropanoate: The phenyl group provides different steric and electronic properties compared to the benzyl group.
Ethyl 3-{[1-(4-hydroxybenzyl)cyclopentyl]amino}-3-oxopropanoate: The cyclopentyl group introduces different conformational flexibility compared to the cyclohexyl group.
Propiedades
IUPAC Name |
ethyl 3-[[1-[(4-hydroxyphenyl)methyl]cyclohexyl]amino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-23-17(22)12-16(21)19-18(10-4-3-5-11-18)13-14-6-8-15(20)9-7-14/h6-9,20H,2-5,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMQYCIFEPBLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1(CCCCC1)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methoxyphenyl)ethyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B5669875.png)
![1-(4-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}benzyl)piperidine](/img/structure/B5669897.png)
![1-[2-Methoxy-4-[[methyl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B5669899.png)
![(3aR,6aR)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B5669905.png)
![N-[2-(methylthio)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5669907.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5669912.png)
![[3-allyl-1-(5-fluoro-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5669922.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5669928.png)
![1-[4-[(2,3-Dichlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B5669931.png)
![2-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]amino}-1-(2-furyl)ethanol](/img/structure/B5669938.png)
![{2-amino-5-[(trifluoromethyl)thio]phenyl}(phenyl)methanone](/img/structure/B5669942.png)

![1-(2-fluoro-4-methoxybenzyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5669956.png)
